molecular formula C7H8N2O3 B2786306 1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid CAS No. 2138515-47-4

1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B2786306
CAS No.: 2138515-47-4
M. Wt: 168.152
InChI Key: QCZOEARKGFXQAZ-UHFFFAOYSA-N
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Description

1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions. One common method involves the Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted in the presence of an acid catalyst to form the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Biginelli reaction, utilizing continuous flow reactors to enhance yield and reduce reaction times. The use of microwave-assisted synthesis and other advanced techniques can also be employed to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,6-Dihydropyrimidine-5-carboxylic acid: Lacks the dimethyl substitutions, which may affect its biological activity.

    6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide: Contains additional carboxamide groups, which can influence its chemical reactivity and biological properties.

Uniqueness

1,4-Dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which can enhance its binding affinity to certain enzymes and receptors, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

1,4-dimethyl-6-oxopyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-4-5(7(11)12)6(10)9(2)3-8-4/h3H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZOEARKGFXQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C=N1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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